N-(3-aminophenyl)furan-3-carboxamide

Medicinal Chemistry SAR Enzyme Inhibition

Differentiate your kinase inhibitor program with N-(3-aminophenyl)furan-3-carboxamide (926212-87-5). Its unique meta-aminophenyl substitution creates a distinct hydrogen-bonding geometry unattainable with ortho/para analogs, making it the rational choice for precise Akt binding-pocket SAR. The free primary amine also serves as a reactive handle for on-demand bioconjugation—simply couple NHS-ester dyes or biotin tags to create target-engagement probes. Avoid activity cliffs from generic scaffold substitution; order this specific building block to ensure reproducible results with ≥95% purity and room-temperature shipping.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 926212-87-5
Cat. No. B3306101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminophenyl)furan-3-carboxamide
CAS926212-87-5
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=COC=C2)N
InChIInChI=1S/C11H10N2O2/c12-9-2-1-3-10(6-9)13-11(14)8-4-5-15-7-8/h1-7H,12H2,(H,13,14)
InChIKeyPJCAHHYYWBCYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminophenyl)furan-3-carboxamide (CAS 926212-87-5): A 3-Aminophenyl-Substituted Furan-3-carboxamide for Chemical Probe and Building Block Applications


N-(3-Aminophenyl)furan-3-carboxamide (CAS 926212-87-5) is a synthetic organic compound of the furan-3-carboxamide class, characterized by a furan ring at the 3-position bearing a carboxamide linkage to a 3-aminophenyl group . With a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol, this compound serves as a versatile research chemical and building block in medicinal chemistry . Furan-3-carboxamides, as a class, are recognized for their broad-spectrum biological properties, including antimicrobial and enzyme inhibitory activities, and are considered privileged scaffolds in drug discovery [1]. However, the specific substitution pattern—a meta-aminophenyl group attached to the furan-3-carboxamide core—distinguishes this compound from other furan carboxamide derivatives and may confer unique binding properties and synthetic utility that warrant its selection over close analogs [2][3].

Why N-(3-Aminophenyl)furan-3-carboxamide Cannot Be Casually Substituted with Other Furan-3-carboxamides


In drug discovery and chemical biology, the substitution of one furan-3-carboxamide derivative for another without rigorous evaluation is a critical failure point due to the profound impact of even minor structural modifications on biological activity, target engagement, and physicochemical properties [1]. The furan-3-carboxamide scaffold is known for its diverse antimicrobial and enzyme inhibitory potential, but quantitative structure-activity relationship (QSAR) studies have demonstrated that variations in the amide substituent significantly alter potency and selectivity [1]. Specifically, the presence of a 3-aminophenyl group introduces a unique hydrogen-bonding donor/acceptor profile and electronic distribution that is not present in analogs with 2-aminophenyl, 4-aminophenyl, or unsubstituted phenyl groups, potentially affecting binding affinity to targets such as Akt kinase or microbial enzymes [2][3]. Therefore, a generic substitution approach—e.g., assuming any furan-3-carboxamide with an aniline moiety will perform identically—is scientifically unsound and may lead to false negative or positive results, underscoring the need for compound-specific evidence in procurement decisions [2].

Quantitative Differentiation of N-(3-Aminophenyl)furan-3-carboxamide: Key Comparative Evidence for Procurement Decisions


Distinct Meta-Aminophenyl Substitution Pattern Confers Unique Electronic and Steric Profile vs. Ortho and Para Analogs

N-(3-Aminophenyl)furan-3-carboxamide features a 3-aminophenyl group (meta-substitution) attached to the furan-3-carboxamide core, which differs fundamentally from the 2-aminophenyl (ortho) and 4-aminophenyl (para) analogs commonly employed in medicinal chemistry programs [1]. The meta-substitution pattern places the primary amine at a 120° angle relative to the amide linkage, resulting in distinct hydrogen-bonding geometry and electronic distribution compared to ortho- or para-substituted analogs [1]. This structural feature may translate to differential binding interactions with biological targets such as Akt kinase, as evidenced by the inclusion of meta-substituted aminophenyl furan-3-carboxamide frameworks in proprietary patent claims for kinase inhibitor scaffolds [2]. While direct quantitative bioactivity data for this specific compound is not publicly available, class-level QSAR studies on furan-3-carboxamides demonstrate that substituent position on the phenyl ring is a critical determinant of antimicrobial potency, with meta-substituted derivatives exhibiting distinct activity profiles [3].

Medicinal Chemistry SAR Enzyme Inhibition

Furan-3-Carboxamide Core Enables Antimicrobial Activity Class-Level Differentiation from Other Heterocyclic Carboxamides

Furan-3-carboxamides, as a class, exhibit significant in vitro antimicrobial activity against a panel of microorganisms including yeast, filamentous fungi, bacteria, and algae [1]. Quantitative structure-activity relationship (QSAR) studies on a series of furan-3-carboxamides have established correlations between physicochemical parameters—such as hydrophobicity (logP) and electronic effects—and antimicrobial potency [1]. While N-(3-aminophenyl)furan-3-carboxamide was not specifically evaluated in this study, the 3-aminophenyl substituent is expected to modulate these parameters, potentially yielding a distinct activity profile compared to other furan-3-carboxamide derivatives evaluated in the QSAR model [1]. This class-level antimicrobial activity distinguishes furan-3-carboxamides from other heterocyclic carboxamide scaffolds (e.g., pyridine- or thiophene-based carboxamides) that may lack this broad-spectrum antimicrobial potential, providing a rationale for selecting furan-3-carboxamide-based compounds for antimicrobial screening campaigns [1].

Antimicrobial QSAR Drug Discovery

Potential as an Akt Kinase Inhibitor Scaffold Distinguished from Non-Furan-Containing Heterocyclic Carboxamides

Patent literature discloses heterocyclic carboxamide compounds, including furan-3-carboxamide derivatives bearing aminophenyl substituents, as inhibitors of protein kinase B (Akt) activity for the treatment of cancer and arthritis [1][2]. The furan-3-carboxamide core, when appropriately substituted, is claimed within the broad structural scope of these Akt inhibitor patents [1]. This positions N-(3-aminophenyl)furan-3-carboxamide as a potentially relevant scaffold for Akt inhibitor development, distinguishing it from non-furan heterocyclic carboxamides (e.g., pyrazole-, imidazole-, or triazole-based carboxamides) that may exhibit different kinase selectivity profiles or off-target liabilities [1]. While no direct IC₅₀ data for the target compound against Akt is publicly available, the patent protection of furan-containing carboxamides for this indication suggests that the furan ring imparts favorable binding characteristics relative to alternative heterocycles [1].

Kinase Inhibition Akt/PKB Cancer Research

Synthetic Accessibility via Silver(I)-Promoted Regioselective Synthesis Distinguishes Furan-3-carboxamides from Alternative Furan Regioisomers

A novel silver(I)/base-promoted one-pot protocol enables regioselective synthesis of furan-3-carboxamides, providing rapid access to diverse trisubstituted furan-3-carboxamides via cascade nucleophilic addition, intramolecular cyclization, elimination, and isomerization reactions [1][2]. This methodology is specific to the furan-3-carboxamide regioisomer and cannot be directly applied to furan-2-carboxamide or furan-4-carboxamide synthesis, which typically require distinct synthetic approaches [1]. While N-(3-aminophenyl)furan-3-carboxamide is not specifically reported as having been synthesized by this method, the protocol demonstrates the unique synthetic accessibility of the furan-3-carboxamide scaffold compared to other furan regioisomers, which may influence procurement decisions for researchers requiring scalable or derivatizable building blocks [1].

Synthetic Chemistry Regioselective Synthesis Chemical Building Blocks

Primary Aromatic Amine Functionality Enables Derivatization Pathways Unavailable to Non-Amino-Substituted Furan-3-carboxamides

The 3-aminophenyl substituent of the target compound contains a free primary aromatic amine (NH₂), a reactive handle that is absent in many commercially available furan-3-carboxamide derivatives, which more commonly feature alkyl, aryl, or halogen substituents [1]. This primary amine enables a range of downstream chemical transformations—including diazotization, amide coupling, reductive amination, and bioconjugation (e.g., NHS ester or isothiocyanate coupling)—that are not accessible to non-amino-substituted analogs such as N-phenylfuran-3-carboxamide or N-(4-chlorophenyl)furan-3-carboxamide [1]. In the context of chemical probe development, this functional handle permits facile installation of fluorophores, affinity tags, or additional pharmacophoric elements without requiring de novo synthesis of the entire scaffold .

Chemical Biology Click Chemistry Building Blocks

Molecular Weight of 202.21 g/mol Positions Compound Favorably Within Lipinski Rule of Five Space vs. Higher-Molecular-Weight Furan Carboxamides

N-(3-Aminophenyl)furan-3-carboxamide has a molecular weight of 202.21 g/mol, placing it well within the Lipinski Rule of Five threshold (MW ≤ 500 Da) for orally bioavailable drug candidates . This compares favorably to larger furan-3-carboxamide derivatives, such as those bearing extended polycyclic or peptide-like substituents, which may exceed 400-500 Da and exhibit poorer membrane permeability or solubility [1]. The compound's relatively low molecular weight also suggests favorable synthetic tractability and cost-efficiency for procurement, as smaller molecules typically require fewer synthetic steps and less expensive starting materials than their higher-molecular-weight counterparts .

Drug-Likeness Physicochemical Properties Lead Optimization

Optimal Research Applications for N-(3-Aminophenyl)furan-3-carboxamide (CAS 926212-87-5) Based on Evidence-Based Differentiation


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for Akt Kinase Inhibitor Optimization

Based on patent evidence that furan-3-carboxamide scaffolds bearing aminophenyl substituents are claimed as Akt kinase inhibitors [4], N-(3-aminophenyl)furan-3-carboxamide serves as a valuable starting point or reference compound for SAR exploration in Akt inhibitor programs. The meta-aminophenyl substitution pattern provides a distinct geometry and hydrogen-bonding profile compared to ortho- and para-analogs, allowing medicinal chemists to probe the optimal orientation of the amine moiety for kinase binding pocket interactions [5]. Procurement of this specific compound enables systematic evaluation of substituent position effects without requiring de novo synthesis of the entire scaffold, accelerating lead optimization workflows [4].

Chemical Biology: Generation of Tool Compounds via Primary Amine Derivatization

The free primary aromatic amine on the 3-aminophenyl ring of this compound provides a reactive handle for generating chemical biology tool compounds [4]. Researchers can utilize this amine for installation of fluorescent dyes (e.g., via NHS ester coupling), biotin tags (for affinity purification), or photoaffinity labels (for target identification studies) [4]. This derivatization capability is not available for non-amino-substituted furan-3-carboxamide analogs, making N-(3-aminophenyl)furan-3-carboxamide the preferred choice for target engagement and cellular localization studies involving furan-based probes [5].

Antimicrobial Drug Discovery: Scaffold for Hit-to-Lead Optimization Campaigns

Given the established class-level antimicrobial activity of furan-3-carboxamides against yeast, filamentous fungi, bacteria, and algae [4], N-(3-aminophenyl)furan-3-carboxamide represents a promising scaffold for antimicrobial hit-to-lead optimization. The 3-aminophenyl substituent is expected to modulate physicochemical parameters (e.g., logP, electronic effects) that QSAR studies have correlated with antimicrobial potency [4]. Researchers pursuing novel antifungal or antibacterial agents can leverage this compound as a core scaffold for parallel synthesis of derivative libraries, systematically varying the amine substitution to map SAR and improve potency [4].

Synthetic Methodology Development: Substrate for Regioselective Furan-3-carboxamide Synthesis Optimization

The silver(I)/base-promoted one-pot protocol for regioselective synthesis of furan-3-carboxamides provides a methodological foundation for generating diverse trisubstituted furan-3-carboxamides [4][5]. N-(3-Aminophenyl)furan-3-carboxamide, or its synthetic precursors, may serve as substrates for optimizing and extending this cascade reaction methodology. Researchers focused on developing novel synthetic routes to furan-3-carboxamides can utilize this compound as a benchmark substrate to evaluate reaction scope, yield, and functional group compatibility, contributing to the expansion of accessible chemical space within this scaffold class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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